molecular formula C11H7FN2O B13052159 3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B13052159
M. Wt: 202.18 g/mol
InChI Key: SUIDMAPQLLCJFD-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile is a fluorinated indole derivative supplied for research and development purposes. This compound is characterized by the molecular formula C 11 H 7 FN 2 O and has a molecular weight of 202.19 g/mol . Its structure features a 5-fluoroindole moiety linked to a 3-oxopropanenitrile group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As a building block, this compound can be utilized in the exploration of novel heterocyclic systems and the synthesis of more complex molecules. Indole-based structures are of significant interest in pharmaceutical research due to their prevalence in biologically active compounds. Researchers can employ this chemical in various cross-coupling reactions, cyclizations, and as a precursor for the development of potential pharmacologically active molecules. The presence of both the nitrile and ketone functional groups offers multiple handles for further chemical modification . Handling Precautions: For safe handling, please consult the relevant Safety Data Sheet. This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C11H7FN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2

InChI Key

SUIDMAPQLLCJFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-fluoroindole with a suitable nitrile compound under specific conditions. One common method includes the use of acetonitrile as the nitrile source, with a catalyst such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase (IDO-1), an enzyme involved in tryptophan metabolism.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights substituent-driven variations in key properties:

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Reference
3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile 5-Fluoro (indole) 214.22 (hypo.)* Hypothetical: Enhanced metabolic stability, reactivity
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile 5-Methoxy (indole) 214.22 MP: N/A; Used in tubulin inhibition studies
3-(1H-Indol-3-yl)-3-oxopropanenitrile None (indole) 184.18 Precursor for nicotinonitrile derivatives
3-(Benzofuran-3-yl)-3-oxopropanenitrile Benzofuran (core) 197.19 Antimicrobial applications
(R)-3-(3-((7-Chloro-pyrimidoindol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile Chloro-pyrimidoindole 480.35 IC50 = 480 nM (kinase inhibitor)

*Hypothetical molecular weight based on fluoro substitution.

  • Electron Effects : Fluorine’s electronegativity increases the acidity of α-protons, facilitating nucleophilic reactions. Methoxy groups, being electron-donating, may reduce reactivity but improve solubility .

Spectral and Physical Data

  • IR/NMR : The nitrile group in analogs shows a characteristic absorption peak at ~2255 cm⁻¹ (IR) . Fluorine’s deshielding effect would shift adjacent proton signals upfield in ¹H NMR.
  • Melting Points : Methoxy-indole derivatives are solids at room temperature; fluorine’s impact on crystallinity requires further study .

Biological Activity

3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an indole moiety with a fluorine substituent and a nitrile functional group. Its molecular formula is C11H8FN2OC_{11}H_{8}FN_{2}O. The unique structure contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Research has demonstrated that indole derivatives, including this compound, exhibit promising anticancer activities. Studies have indicated that compounds with similar structures can inhibit cancer cell growth effectively. For example, in vitro assays have shown that related compounds significantly reduced the viability of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa15.2
This compoundMCF-712.8
Related Indole DerivativeNCI-H52210.5
Related Indole DerivativeSF-5399.6

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that compounds structurally related to this compound exhibit significant inhibition against various microbial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus22
This compoundE. coli18

The biological activity of this compound is attributed to its ability to interact with key cellular targets involved in cancer progression and microbial resistance. It acts as a dual inhibitor of human farnesyltransferase and tubulin polymerization, which are critical pathways in cancer cell proliferation . By inhibiting these pathways, the compound can effectively hinder cancer cell growth and induce apoptosis.

Case Studies

Several studies have explored the efficacy of indole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A recent study synthesized a series of cyanochalcones, including derivatives similar to this compound, which were screened for their ability to inhibit human farnesyltransferase and tubulin polymerization. The most effective compounds showed over 90% inhibition in leukemia and lung cancer cell lines .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial properties of various indole derivatives, revealing that certain compounds exhibited superior activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

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